molecular formula C5H3ClF3NO B173965 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole CAS No. 126572-12-1

5-(Chloromethyl)-3-(trifluoromethyl)isoxazole

Cat. No. B173965
CAS RN: 126572-12-1
M. Wt: 185.53 g/mol
InChI Key: SOMUAVBXOGLMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-(trifluoromethyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent in the treatment of various diseases. In

Scientific Research Applications

5-(Chloromethyl)-3-(trifluoromethyl)isoxazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is its ability to act as a potent inhibitor of certain enzymes, such as the enzyme dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. Inhibiting this enzyme can lead to the suppression of cell growth and the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole involves its ability to bind to and inhibit the activity of certain enzymes, such as dihydroorotate dehydrogenase. This inhibition leads to the suppression of cell growth and the treatment of various diseases, as mentioned earlier. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of dihydroorotate dehydrogenase and other enzymes, leading to the suppression of cell growth. In vivo studies have shown that this compound can reduce inflammation and may have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole in lab experiments is its ability to act as a potent inhibitor of certain enzymes, making it useful for studying enzyme function and inhibition. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful for studying the immune system and inflammation. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole. One potential direction is to further explore its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. Another direction is to study its effects on other enzymes and biochemical pathways, which may lead to the discovery of new drug targets and therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential advantages and limitations for lab experiments.

properties

CAS RN

126572-12-1

Molecular Formula

C5H3ClF3NO

Molecular Weight

185.53 g/mol

IUPAC Name

5-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C5H3ClF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2

InChI Key

SOMUAVBXOGLMIQ-UHFFFAOYSA-N

SMILES

C1=C(ON=C1C(F)(F)F)CCl

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CCl

synonyms

5-ChloroMethyl-3-trifluoroMethyl-isoxazole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-trifluoromethyl-5-hydroxymethylisoxazole [(700 mg, 4.2 mmol) See K. Tanaka et al, Bull. Chem. Soc. Jpn., 57, 2184 (1984)] and triphenylphosphine (1.43 g, 5.4 mmol) in carbontetrachloride (50 ml) and dichloromethane (20 ml) is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature and passed through a silica gel plug. Concentration affords in 82% yield the desired 5-chloromethyl-3-trifluoromethylisoxazole of sufficient purity for the following step (Example 24).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.